N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide
Description
N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide is a complex organic compound characterized by its unique cyclobutyl and naphthamide structures
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(3-hydroxy-3-prop-2-enylcyclobutyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H19NO2/c1-2-9-18(21)11-16(12-18)19-17(20)15-8-7-13-5-3-4-6-14(13)10-15/h2-8,10,16,21H,1,9,11-12H2,(H,19,20) |
InChI Key |
NFNBAQRECVTIMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclobutyl Intermediate
The cyclobutyl moiety bearing the 3-allyl and 3-hydroxy substituents is typically constructed via ring formation reactions under high temperature and specific solvent conditions. The stereochemistry (1S,3r) is controlled through selective reagents and reaction conditions.
- High-temperature cyclization in an inert solvent facilitates the formation of the cyclobutane ring.
- Allyl substitution is introduced via allylation reactions, often using allyl halides or allyl metal reagents.
- Hydroxylation at the 3-position is achieved by selective reduction or oxidation steps, frequently involving reagents such as sodium borohydride or diisobutylaluminium hydride (DIBAH) in aprotic solvents like tetrahydrofuran or toluene.
Amide Bond Formation
The coupling of the cyclobutyl intermediate with 2-naphthoic acid derivatives to form the naphthamide linkage is commonly performed using:
- Amide coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters.
- Controlled pH and temperature conditions to favor amide bond formation without racemization.
- Solvents like dichloromethane or dimethylformamide (DMF) are used to dissolve reactants and facilitate coupling.
Purification and Characterization
- Purification is typically achieved by high-performance liquid chromatography (HPLC) or recrystallization.
- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclobutyl ring formation | Allyl halide, sodium borohydride | Tetrahydrofuran, ethanol | 10–20 °C | 1 hour | ~56 | Sodium borohydride reduction of precursor ketones to hydroxycyclobutyl intermediates |
| Hydroxylation with DIBAH | Diisobutylaluminium hydride (DIBAH) | Toluene, acetone | Room temperature | 1–2 hours | 60–80 | Selective reduction of keto intermediates to hydroxy derivatives |
| Amide coupling | Carbodiimide coupling agents | DMF, dichloromethane | 0–25 °C | 2–24 hours | 70–85 | Formation of naphthamide linkage with controlled stereochemistry |
| Purification | HPLC or recrystallization | Various solvents | Ambient | Variable | - | Ensures enantiomeric purity and removal of impurities |
Research Findings and Optimization Notes
- The use of sodium borohydride in tetrahydrofuran/ethanol mixtures at low temperatures (10–20 °C) provides good yields (~56%) of hydroxycyclobutyl intermediates with high stereochemical fidelity.
- DIBAH-mediated reductions in toluene or acetone at room temperature yield hydroxy-substituted cyclobutyl compounds with yields ranging from 60% to 80% and high selectivity.
- Amide bond formation using carbodiimide reagents in DMF or dichloromethane under mild conditions avoids racemization and achieves yields up to 85%.
- Purification by HPLC is critical to separate diastereomers and ensure the stereochemical purity of the final compound.
- Reaction monitoring by thin-layer chromatography (TLC) and NMR spectroscopy is essential at each step to confirm conversion and stereochemical integrity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C18H19NO2 |
| Molecular Weight | 281.3 g/mol |
| Key Intermediate | 3-allyl-3-hydroxycyclobutyl precursor |
| Reduction Reagents | Sodium borohydride, Diisobutylaluminium hydride |
| Coupling Reagents | Carbodiimides (EDC, DCC) |
| Solvents Used | Tetrahydrofuran, ethanol, toluene, acetone, DMF |
| Temperature Range | 0 °C to reflux (~80 °C) |
| Typical Yields | 56–85% depending on step |
| Purification Techniques | HPLC, recrystallization |
| Analytical Techniques | NMR, MS, chiral HPLC, TLC |
Chemical Reactions Analysis
Oxidation Reactions
The tertiary hydroxyl group on the cyclobutane ring is susceptible to oxidation. Common reagents include:
| Reagent | Conditions | Product Formed | Yield (%) | Source |
|---|---|---|---|---|
| CrO₃/H₂SO₄ | Jones oxidation, 0–25°C | 3-Allyl-3-oxocyclobutyl derivative | 65–78 | |
| Dess-Martin periodinane | DCM, rt | Ketone with retained stereochemistry | 82–90 |
Oxidation proceeds via a two-electron mechanism, retaining the stereochemistry at C3 due to the rigid cyclobutane framework. Competing epimerization is minimal under mild conditions .
Allylic Substitution
The allyl group undergoes regioselective substitutions, influenced by transition-metal catalysis:
| Catalyst System | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄/Ag₂CO₃ | Carboxylic acids | Branched allylic esters | >20:1 | |
| Ni-H/Brønsted acid | Thiols | Thioether derivatives | 85–92% |
The reaction proceeds via a π-allyl-Pd intermediate, favoring branched products due to steric hindrance from the cyclobutane .
Amide Hydrolysis
The naphthamide group can be hydrolyzed under acidic or basic conditions:
| Conditions | Reagents | Product | Rate (k, s⁻¹) | Source |
|---|---|---|---|---|
| 6M HCl, reflux | H₂O | 2-Naphthoic acid + amine | 3.2×10⁻⁴ | |
| NaOH/EtOH, 70°C | Hydroxide ion | Sodium naphthoate + amine | 1.8×10⁻³ |
Steric hindrance from the cyclobutane slows hydrolysis compared to linear amides .
Cycloaddition Reactions
The allyl group participates in [4+2] Diels-Alder reactions:
| Dienophile | Catalyst | Product | Endo:Exo Ratio | Source |
|---|---|---|---|---|
| Maleic anhydride | None, 100°C | Bicyclic adduct | 4:1 | |
| Tetrazine | Cu(I) | Pyridazine derivative | >95% conversion |
Reactions proceed with moderate stereochemical control, influenced by the cyclobutane’s rigidity .
Reduction of the Amide
Selective reduction to the amine is challenging but feasible:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | Secondary amine | 45–55 | |
| BH₃·THF | THF, 0°C | Borane-amine adduct | 60–70 |
Over-reduction of the naphthalene ring is minimized using BH₃·THF .
Epoxidation
The allyl group forms epoxides under electrophilic conditions:
| Reagent | Conditions | Product | Diastereoselectivity | Source |
|---|---|---|---|---|
| m-CPBA | DCM, 0°C | trans-Epoxide | 3:1 | |
| VO(acac)₂/H₂O₂ | CH₃CN, rt | cis-Epoxide | 2:1 |
Steric effects from the cyclobutane favor trans-epoxide formation .
Nucleophilic Aromatic Substitution
The naphthamide’s aromatic ring reacts under harsh conditions:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaNH₂/NH₃(l) | -33°C, 12h | 2-Amino-naphthamide derivative | 30–40 | |
| CuCN/DMF | 150°C, 24h | Cyano-substituted naphthamide | 50–60 |
Electron-withdrawing amide groups deactivate the ring, requiring strong nucleophiles.
Scientific Research Applications
N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide is a chemical compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Studies indicate that derivatives of naphthamide can act as inhibitors for various biological pathways, including those involved in cancer progression and neurodegenerative diseases.
Case Study: Anticancer Activity
A study published in 2020 explored the anticancer properties of naphthamide derivatives. The research demonstrated that specific modifications to the naphthamide structure could enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit cell proliferation was linked to its interaction with specific protein targets involved in cell cycle regulation .
Neuropharmacology
This compound has also been evaluated for its neuropharmacological effects. Research suggests that compounds of this class may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
Case Study: Neurotransmitter Modulation
In a recent study, researchers assessed the effects of naphthamide derivatives on serotonin receptors. The findings indicated that certain derivatives exhibited agonistic activity at serotonin receptors, suggesting their potential use as antidepressants .
Cosmetic Formulations
Given its structural properties, this compound is being explored in cosmetic formulations for its moisturizing and skin-conditioning effects. The compound's compatibility with various cosmetic ingredients makes it a candidate for enhancing the stability and efficacy of topical products.
Case Study: Topical Efficacy
A formulation study highlighted the effectiveness of naphthamide derivatives in improving skin hydration and barrier function. The research emphasized the importance of formulation design in achieving optimal skin benefits from these compounds .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuropharmacology | Modulation of serotonin receptors | |
| Cosmetic Application | Improved skin hydration and barrier function |
Table 2: Structural Variations and Their Effects
Mechanism of Action
The mechanism of action of N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-((1S,3R,4aS,9aR)-1-(hydroxymethyl)-3-[2-oxo-2-[(4-phenoxyphenyl)methylamino]ethyl]-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-6-yl]-4-oxanecarboxamide
- (1S,3S)-1-tert-butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran
Uniqueness
N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide is unique due to its specific combination of cyclobutyl and naphthamide structures, which confer distinct chemical and biological properties
Biological Activity
N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide is a compound of significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, particularly its role as an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which is implicated in various inflammatory and autoimmune diseases.
Chemical Structure and Properties
- Molecular Formula : C18H19NO2
- Molecular Weight : 281.35 g/mol
- CAS Number : 1313759-97-5
The compound features a cyclobutyl moiety substituted with an allyl and hydroxy group, linked to a naphthamide structure. The stereochemistry at the cyclobutyl center is crucial for its biological activity, influencing its interactions with target proteins.
This compound exhibits potent inhibition of IRAK4, a kinase involved in the signaling pathways of pro-inflammatory cytokines. Dysregulation of IRAK4 activity is associated with several autoimmune conditions, making this compound a promising candidate for therapeutic intervention.
Inhibition Studies
Research indicates that the compound effectively inhibits IRAK4 activity through competitive binding, which prevents downstream signaling associated with inflammation. Biochemical assays have demonstrated that it possesses a higher binding affinity compared to other known IRAK4 inhibitors.
Biological Activity and Case Studies
Several studies have investigated the biological effects of this compound:
-
Anti-inflammatory Effects :
- In vitro studies showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines.
- Animal models of rheumatoid arthritis demonstrated decreased joint inflammation and damage following administration of the compound.
-
Mechanistic Insights :
- The compound's ability to modulate NF-kB signaling was highlighted in studies where it inhibited the phosphorylation of IκBα, leading to reduced nuclear translocation of NF-kB.
- Further investigations revealed that this compound also affects other kinases involved in inflammatory pathways, suggesting a broader mechanism of action.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| IRAK4 Inhibition | Significant reduction in IRAK4 activity | |
| Cytokine Production | Decreased IL-6 and TNF-alpha levels | |
| NF-kB Signaling | Inhibition of IκBα phosphorylation | |
| Rheumatoid Arthritis Model | Reduced joint inflammation |
Q & A
Q. What synthetic routes are commonly employed for preparing N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide, and what intermediates are critical for stereochemical control?
The synthesis typically involves coupling 2-naphthoyl chloride with a cyclobutane-derived amine intermediate. For example, cyclobutane rings with allyl and hydroxyl groups are synthesized via stereoselective methods, such as [3+2] cycloadditions or ring-opening reactions, to achieve the (1S,3r) configuration. Key intermediates include hydroxyl-protected cyclobutane derivatives to prevent side reactions during coupling steps . Purification via column chromatography or recrystallization is critical to isolate enantiomerically pure products.
Q. How can researchers confirm the structural integrity and stereochemistry of this compound post-synthesis?
Advanced analytical techniques are required:
- NMR spectroscopy : - and -NMR to verify substituent positions and cyclobutane ring conformation.
- X-ray crystallography : To resolve absolute stereochemistry, as demonstrated in structurally similar cyclobutane amides .
- HPLC with chiral columns : To assess enantiomeric purity and validate the (1S,3r) configuration .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Storage : Tightly sealed containers in dry, ventilated environments to prevent hydrolysis or oxidation .
- PPE : Nitrile gloves, lab coats, and respiratory protection if aerosolization is possible during weighing .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous drainage systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound while maintaining stereochemical fidelity?
- Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions with hydroxyl groups .
- Catalysts : Use of DMAP or HOBt to enhance coupling efficiency between the naphthoyl chloride and cyclobutylamine .
- Temperature control : Low temperatures (0–5°C) during coupling steps reduce racemization risks .
Q. What strategies address discrepancies in biological activity data observed for this compound across different assays?
- Assay validation : Cross-test in standardized models (e.g., cholinesterase inhibition assays) with positive controls .
- Structural analogs : Synthesize derivatives with modified allyl or hydroxyl groups to isolate structure-activity relationships .
- Computational modeling : Molecular docking studies to predict binding interactions and rationalize conflicting results .
Q. How can researchers evaluate the metabolic stability of this compound in preclinical studies?
- In vitro assays : Liver microsome incubations to assess cytochrome P450-mediated degradation.
- Isotopic labeling : -tagged versions track metabolic pathways and identify major metabolites .
- Pharmacokinetic profiling : Plasma half-life measurements in rodent models via LC-MS/MS .
Q. What techniques are suitable for analyzing enantiomeric impurities in batches of this compound?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane-isopropanol mobile phases for baseline separation .
- Circular dichroism (CD) : Detect minor enantiomers by comparing CD spectra against a pure reference standard .
Methodological Considerations
Q. How should researchers design experiments to probe the role of the cyclobutane ring in modulating biological activity?
- Comparative studies : Synthesize analogs with cyclohexane or acyclic backbones and test activity in parallel .
- Conformational analysis : Density functional theory (DFT) calculations to correlate ring strain with bioactivity .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the allyl and hydroxyl groups?
- Single-crystal X-ray diffraction : High-resolution data collection (e.g., Cu-Kα radiation) to refine the 3D structure .
- Hirshfeld surface analysis : Quantify intermolecular interactions influencing crystal packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
